3-Chloro-5-ethoxy-4-hydroxybenzaldehyde
Overview
Description
3-Chloro-5-ethoxy-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C9H9ClO3 and a molecular weight of 200.619 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a hydroxybenzaldehyde group .Scientific Research Applications
Oxidation Studies
- Scientific Field : Chemistry
- Application Summary : 3-Ethoxy-4-Hydroxybenzaldehyde, a similar compound, has been studied for its oxidation properties . The oxidation of this compound by potassium permanganate under pseudo first order conditions in an acidic medium has been investigated .
- Methods of Application : The oxidation state of Mn in KMnO4 is (VII). Therefore it can be represented as Mn (VII) which is a powerful oxidizing agent and usually reduced to Mn (II) . The reaction was found to be first order with respect to the oxidant, substrate, and H2SO4 .
- Results : The product of the reaction was verified to be 3-Ethoxy-4-Hydroxybenzoic acid .
Synthesis of Dihydropyrimidine-2-thione
- Scientific Field : Organic Chemistry
- Application Summary : 3-Hydroxybenzaldehyde, another similar compound, can be used as a reactant along with ethyl acetoacetate and thiourea in the synthesis of corresponding dihydropyrimidine-2-thione .
- Methods of Application : This synthesis uses Yb (OTf) 3 as a catalyst by Biginelli cyclocondensation reaction .
- Results : The specific results of this reaction were not provided in the source .
Antioxidant and Flavoring Agent
- Scientific Field : Food Science
- Application Summary : 3-Ethoxy-4-hydroxybenzaldehyde plays an important role as an antioxidant and is also used as a flavoring agent .
- Methods of Application : The specific methods of application were not provided in the source .
- Results : The compound holds anti-angiogenic, anti-inflammatory, and antinociceptive properties .
properties
IUPAC Name |
3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWPHQVLVFUYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366363 | |
Record name | 3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-ethoxy-4-hydroxybenzaldehyde | |
CAS RN |
70842-33-0 | |
Record name | 3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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